3-amino-4-(furan-2-yl)-N-(naphthalen-1-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
3-AMINO-4-(FURAN-2-YL)-N-(NAPHTHALEN-1-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-4-(FURAN-2-YL)-N-(NAPHTHALEN-1-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Claisen-Schmidt condensation method, which involves reacting aromatic aldehydes with methyl ketones . Characterization of the compound is performed using techniques such as NMR, FTIR, and UV-visible spectroscopy .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, ensuring high yield and purity while maintaining cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-4-(FURAN-2-YL)-N-(NAPHTHALEN-1-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-AMINO-4-(FURAN-2-YL)-N-(NAPHTHALEN-1-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-AMINO-4-(FURAN-2-YL)-N-(NAPHTHALEN-1-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound shares the furan moiety and is used in organic electronics.
2-(3-(5-(4-chlorophenyl)furan-2-yl)acryloyl)-3,4-dihydro-2H-naphthalen-1-one: This compound also features a furan and naphthalene structure and is studied for its medicinal properties.
Uniqueness
What sets 3-AMINO-4-(FURAN-2-YL)-N-(NAPHTHALEN-1-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE apart is its combination of furan, naphthalene, and thienoquinoline moieties, which confer unique chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not typically observed in simpler compounds.
Properties
Molecular Formula |
C26H21N3O2S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
3-amino-4-(furan-2-yl)-N-naphthalen-1-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C26H21N3O2S/c27-23-22-21(20-13-6-14-31-20)17-10-3-4-11-19(17)29-26(22)32-24(23)25(30)28-18-12-5-8-15-7-1-2-9-16(15)18/h1-2,5-9,12-14H,3-4,10-11,27H2,(H,28,30) |
InChI Key |
MDKQYBXRQDFDGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=CC5=CC=CC=C54)N)C6=CC=CO6 |
Origin of Product |
United States |
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